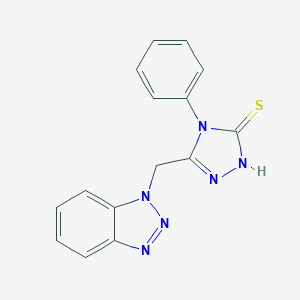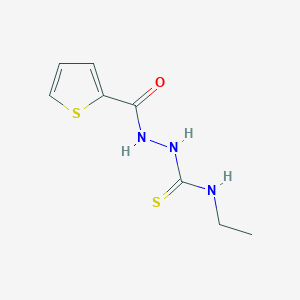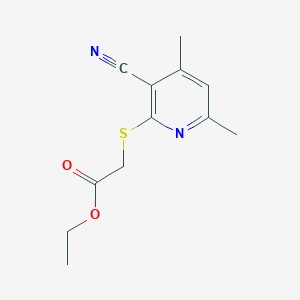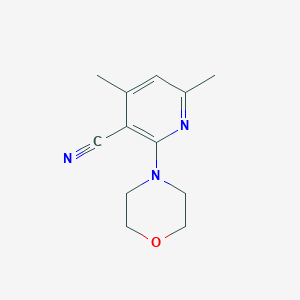
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzotriazole and triazole rings These structures are known for their significant roles in medicinal chemistry and material sciences due to their stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzotriazole with an appropriate aldehyde to form a Schiff base, which is then cyclized with hydrazine derivatives to form the triazole ring. The thiol group is introduced in the final step through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzotriazole and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Thiols, amines, and alkoxides.
Major Products
Disulfides: Formed from the oxidation of thiol groups.
Amines: Formed from the reduction of nitro groups.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable tools in studying biochemical pathways.
Medicine
Medicinally, this compound and its derivatives are being explored for their potential as anticancer, antiviral, and antifungal agents. Their ability to bind to specific targets in cells makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of corrosion inhibitors, UV stabilizers, and materials for electronic devices. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the blocking of receptor sites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in medicinal chemistry.
1,2,4-Triazole: Widely used in pharmaceuticals for its antifungal and anticancer properties.
Thiourea Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
What sets 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol apart is its combined structural features, which provide a unique set of chemical and biological properties. The presence of both benzotriazole and triazole rings in a single molecule enhances its stability and reactivity, making it a valuable compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its potential and versatility
Properties
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c22-15-18-17-14(21(15)11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)16-19-20/h1-9H,10H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYEESDHOONDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B483861.png)
![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)
![1-Ethyl-3-[(2-phenylacetyl)amino]thiourea](/img/structure/B483935.png)


![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B483963.png)
![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)
![6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B483985.png)
![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)

![5-(4-pyridinyl)-4-[(2-thienylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B484037.png)
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)
![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)

